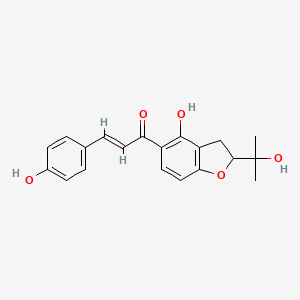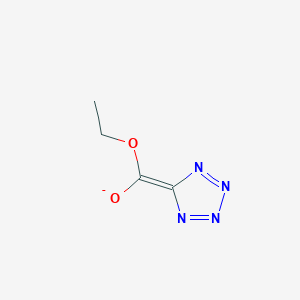
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide-based benzoxazine involves a series of reaction steps. The primary reactants are sulfamethizole, salicylaldehyde, and paraformaldehyde . The reaction conditions typically include:
Temperature: The reactions are carried out at controlled temperatures to ensure the desired product formation.
Catalysts: Specific catalysts may be used to facilitate the reaction.
Solvents: Appropriate solvents are chosen to dissolve the reactants and allow the reaction to proceed smoothly.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide-based benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring, altering its chemical behavior.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazine derivatives, while substitution reactions can produce halogenated or alkylated benzoxazine compounds.
Scientific Research Applications
Benzenesulfonamide-based benzoxazine has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where corrosion inhibition is relevant.
Mechanism of Action
The mechanism by which benzenesulfonamide-based benzoxazine exerts its effects involves:
Adsorption: The compound adsorbs onto the surface of carbon steel, forming a protective layer that inhibits corrosion.
Interaction with Heteroatoms: The highly electronegative atoms in the compound interact with the steel surface, enhancing its corrosion inhibition properties.
Langmuir Adsorption Isotherm: The adsorption follows the Langmuir adsorption isotherm, indicating a monolayer adsorption process.
Comparison with Similar Compounds
Similar Compounds
Boron Arsenide (BAs): Known for its high thermal conductivity.
Boron Antimonide (BSb): Similar in structure and properties to benzenesulfonamide-based benzoxazine.
Uniqueness
Benzenesulfonamide-based benzoxazine stands out due to its specific corrosion inhibition properties in acidic environments, which are not commonly observed in other similar compounds . Its unique structure and interaction with carbon steel make it a valuable compound for industrial applications.
Properties
Molecular Formula |
C24H17BrO6 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |
InChI Key |
ZVECSLHUCRIBDY-WMWQKROPSA-N |
SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)

![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)









